molecular formula C17H14Cl2FN3O3 B5245220 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B5245220
M. Wt: 398.2 g/mol
InChI Key: YXNDYSSFMZGRMF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a fluoro-nitrophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 2-fluoro-4-nitroaniline.

    Formation of Intermediate: The 3,4-dichlorobenzoyl chloride is reacted with piperazine to form an intermediate compound, 1-(3,4-dichlorobenzoyl)piperazine.

    Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 2-fluoro-4-nitroaniline in the presence of a suitable catalyst and solvent to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, resulting in anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Dichlorobenzoyl)-4-phenylpiperazine: This compound lacks the fluoro and nitro groups, which may result in different chemical and biological properties.

    1-(3,4-Dichlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine: The presence of a chlorine atom instead of a fluorine atom may affect the compound’s reactivity and biological activity.

    1-(3,4-Dichlorobenzoyl)-4-(2-fluoro-4-aminophenyl)piperazine: The reduction of the nitro group to an amino group may lead to different interactions with molecular targets.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3O3/c18-13-3-1-11(9-14(13)19)17(24)22-7-5-21(6-8-22)16-4-2-12(23(25)26)10-15(16)20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNDYSSFMZGRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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